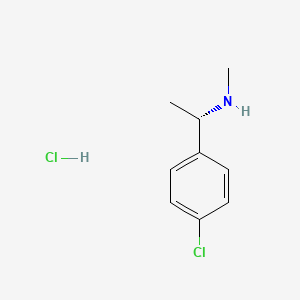

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is a chiral amine compound with significant importance in various scientific fields. It is characterized by the presence of a chlorophenyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Hydrochloride Formation: Finally, the (S)-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate and final product.

Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, such as reducing the chlorophenyl group to a phenyl group using hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as hydroxylamine, ammonia, and other amines.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated amines.

Substitution: Formation of substituted amines with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chlorophenylhydrazine hydrochloride

- 4-Chlorophenylacetic acid

- 4-Chlorophenyl isocyanate

Uniqueness

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is unique due to its chiral nature and specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Biologische Aktivität

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as 4-Chloroamphetamine , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 2061996-49-2

- Molecular Formula : C9H12ClN·HCl

- Molecular Weight : 201.16 g/mol

This compound acts primarily as a monoamine releasing agent , particularly affecting serotonin and norepinephrine pathways. Its structure allows it to interact with various neurotransmitter systems, which can lead to psychoactive effects similar to those of other amphetamines.

Target Receptors

- Serotonin Transporter (SERT) : The compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.

- Norepinephrine Transporter (NET) : Similar to its effect on serotonin, it also inhibits norepinephrine reuptake.

- Dopamine Transporter (DAT) : While primarily affecting serotonin and norepinephrine, it has some influence on dopamine levels as well.

Psychoactive Effects

Research indicates that this compound exhibits significant psychoactive properties. It has been associated with increased locomotor activity and enhanced mood in animal models.

Antibacterial Activity

Recent studies have also explored the potential antibacterial properties of this compound. For instance, it has shown efficacy against certain gram-positive bacteria, suggesting a broader spectrum of biological activity beyond its psychoactive effects .

Case Studies

- Toxicological Reports : There have been documented cases of intoxication involving this compound. A study highlighted instances where individuals exhibited severe agitation and cardiovascular effects following consumption .

- Clinical Trials : In controlled settings, the compound has been evaluated for its effects on mood disorders. Preliminary findings suggest that it may have therapeutic potential for conditions like depression due to its serotonergic activity .

Structure-Activity Relationship (SAR)

Studies have focused on the SAR of related compounds, revealing that modifications to the chlorophenyl group significantly impact biological activity. For example, variations in halogen substitution can enhance or diminish receptor affinity .

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts at the molecular level with target receptors. These studies indicate a strong binding affinity to SERT and NET, supporting its role as a monoamine transporter inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloroamphetamine | Structure | Monoamine releasing agent |

| Methamphetamine | Structure | Stronger CNS stimulant |

| MDMA | Structure | Serotonin releasing agent |

Eigenschaften

IUPAC Name |

(1S)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFAFYJSZXBEBR-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.